molecular formula C10H16N2O3S B2516386 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea CAS No. 1334370-61-4

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2516386
CAS No.: 1334370-61-4
M. Wt: 244.31
InChI Key: FJIDKHBULUYTSB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea is an organic compound that features a urea functional group attached to a thiophene ring and a substituted propyl chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the substituted propyl chain: This can be achieved by reacting 2-methylpropene with methanol in the presence of an acid catalyst to form 2-methoxy-2-methylpropanol.

    Attachment of the thiophene ring: The thiophene ring can be introduced through a nucleophilic substitution reaction, where thiophene is reacted with an appropriate halide derivative of the substituted propyl chain.

    Formation of the urea group: The final step involves the reaction of the substituted propyl-thiophene intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties to the compound

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-10(14,7-15-2)6-11-9(13)12-8-4-3-5-16-8/h3-5,14H,6-7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIDKHBULUYTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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